molecular formula C8H17ClN2O B1445665 2-Aminocycloheptane-1-carboxamide hydrochloride CAS No. 1384427-57-9

2-Aminocycloheptane-1-carboxamide hydrochloride

Cat. No.: B1445665
CAS No.: 1384427-57-9
M. Wt: 192.68 g/mol
InChI Key: BOQIVMLQXQRDIJ-UHFFFAOYSA-N
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Description

2-Aminocycloheptane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of an amino group and a carboxamide group attached to a seven-membered cycloheptane ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocycloheptane-1-carboxamide hydrochloride typically involves the reaction of cycloheptanone with ammonia or an amine, followed by the introduction of a carboxamide group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminocycloheptane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-Aminocycloheptane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminocycloheptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclohexane-1-carboxamide hydrochloride
  • 2-Aminocyclooctane-1-carboxamide hydrochloride
  • 2-Aminocyclopentane-1-carboxamide hydrochloride

Uniqueness

2-Aminocycloheptane-1-carboxamide hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six-membered or eight-membered ring analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-aminocycloheptane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQIVMLQXQRDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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